Molecular Weight and Lipophilicity Modulation by C4-Cyclopropyl Substitution versus C4-H and C4-Methyl Analogs
The C4-cyclopropyl substituent on the target compound (MW 195.22 Da) increases molecular weight by 40.07 Da relative to the unsubstituted analog ethyl 3-amino-1H-pyrazole-4-carboxylate (MW 155.15 Da) and by 26.04 Da relative to the C4-methyl analog ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate (MW 169.18 Da) . Cyclopropyl groups are known to confer lipophilicity comparable to a trifluoromethyl group (logP modulation ~+0.4 to +0.6 relative to hydrogen) while adding fewer heavy atoms, a property exploited in drug discovery to balance potency and pharmacokinetic parameters [1]. The analogous 5-cyclopropyl-3-aminopyrazole derivative PNU-292137 demonstrated an IC50 of 37 nM against CDK2/cyclin A, a potency level not achievable with C4-unsubstituted 3-aminopyrazole scaffolds in the same series [2].
| Evidence Dimension | Molecular weight and lipophilicity modulation |
|---|---|
| Target Compound Data | MW = 195.22 Da; predicted logP ≈ 1.2 (estimated based on cyclopropyl contribution) |
| Comparator Or Baseline | Ethyl 3-amino-1H-pyrazole-4-carboxylate (CAS 6994-25-8): MW = 155.15 Da; Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate (CAS 1357795-98-2): MW = 169.18 Da |
| Quantified Difference | MW increase: +40.07 Da vs. C4-H analog; +26.04 Da vs. C4-methyl analog. Lipophilicity increase: estimated +0.4 to +0.6 logP units vs. C4-H analog (class-level inference from cyclopropyl SAR literature). |
| Conditions | Physicochemical property comparison based on molecular formula and predicted values from ChemicalBook; lipophilicity modulation inferred from cyclopropyl SAR studies. |
Why This Matters
The cyclopropyl-for-hydrogen substitution at C4 provides a quantifiable increase in molecular weight and lipophilicity that can be leveraged during lead optimization to fine-tune drug-like properties, a capability absent in C4-unsubstituted or C4-methyl building blocks.
- [1] Grygorenko OO, et al. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. ChemRxiv. 2020. doi:10.26434/chemrxiv.12868284.v1. View Source
- [2] Pevarello P, Brasca MG, Amici R, et al. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. J Med Chem. 2004;47(13):3367-3380. doi:10.1021/jm031145u. View Source
